

Application Notes and Protocols for LAS191954 in THP-1 Cells

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Evaluating the Potency and Cellular Activity of the PI3K δ Inhibitor LAS191954 using a THP-1 Cell-Based Assay

Audience: Researchers, scientists, and drug development professionals.

Abstract

These application notes provide a detailed protocol for an in vitro assay to determine the cellular potency of **LAS191954**, a selective inhibitor of the delta isoform of phosphatidylinositol 3-kinase (PI3K δ). The human monocytic leukemia cell line, THP-1, is utilized as a model system to assess the inhibitory activity of **LAS191954** on the PI3K δ signaling pathway. The assay measures the phosphorylation of AKT, a downstream effector of PI3K δ , in response to stimulation with Macrophage Colony-Stimulating Factor (M-CSF). This protocol outlines the necessary steps for THP-1 cell culture, differentiation, inhibitor treatment, M-CSF stimulation, and subsequent analysis of AKT phosphorylation by Western Blot.

Introduction

The delta isoform of phosphatidylinositol 3-kinase (PI3K δ) is a key enzyme in the PI3K/AKT/mTOR signaling cascade, which is crucial for the proliferation, differentiation, and activation of immune cells.[1] Dysregulation of the PI3K δ pathway is implicated in various inflammatory and autoimmune diseases. **LAS191954** has been identified as a potent and

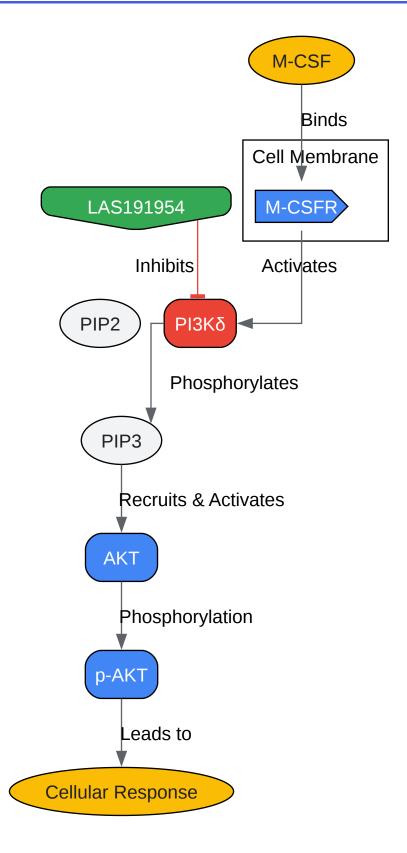


selective inhibitor of PI3K δ , with an in vitro IC50 of 2.6 nM.[1][2][3] To assess its efficacy within a cellular context, a robust in vitro assay is required. The human monocytic cell line THP-1 provides a relevant model, as these cells express PI3K δ and respond to M-CSF, a key cytokine that activates the PI3K δ pathway, leading to the phosphorylation of AKT.[1] This document provides a comprehensive protocol to measure the inhibitory effect of **LAS191954** on M-CSF-induced AKT phosphorylation in THP-1 cells.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the in vitro assay.

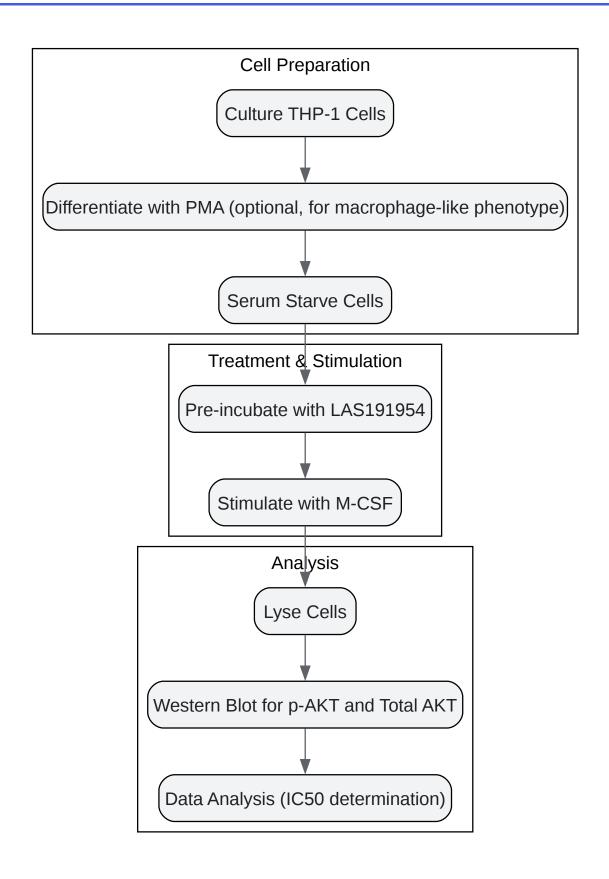




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Caption: PI3Kδ Signaling Pathway Inhibition by LAS191954.





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Caption: Experimental Workflow for LAS191954 Assay in THP-1 Cells.



Quantitative Data Summary

The inhibitory activity of **LAS191954** on various PI3K isoforms and its cellular potency in the THP-1 assay are summarized below.

| Target/Assay | IC50 (nM) | Source |
|--|-----------|--------|
| Enzymatic Assays | | |
| ΡΙ3Κδ | 2.6 | [1][2] |
| РІЗКу | 72 | [1] |
| РІЗКβ | 94 | [1] |
| ΡΙ3Κα | 8200 | [1] |
| Cellular Assay | | |
| M-CSF-induced p-AKT in THP- 1 cells | 7.8 | [1] |

Experimental Protocols THP-1 Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and maintaining the THP-1 human monocytic cell line.

Materials:

- THP-1 cell line
- RPMI-1640 medium
- Fetal Bovine Serum (FBS), heat-inactivated
- L-glutamine
- Penicillin-Streptomycin solution



- 2-Mercaptoethanol
- Phosphate-Buffered Saline (PBS)
- T-75 cell culture flasks
- Centrifuge
- Incubator (37°C, 5% CO2)

Procedure:

- Prepare complete culture medium: RPMI-1640 supplemented with 10% heat-inactivated FBS, 2 mM L-glutamine, 100 IU/mL penicillin, 100 μg/mL streptomycin, and 0.05 mM 2mercaptoethanol.[4]
- Maintain THP-1 cells in T-75 flasks at a density between 3 x 10⁵ and 7 x 10⁵ cells/mL.
- Subculture the cells every 2-3 days. To subculture, centrifuge the cell suspension at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh, pre-warmed complete culture medium.
- Ensure cells are in a single-cell suspension before initiating experiments.

Assay for M-CSF-Induced AKT Phosphorylation in THP-1 Cells

This protocol details the specific steps to assess the inhibitory effect of **LAS191954** on M-CSF-induced AKT phosphorylation.

Materials:

- Cultured THP-1 cells
- LAS191954
- Recombinant Human M-CSF



- Phorbol 12-myristate 13-acetate (PMA) (optional, for differentiation)
- DMSO (vehicle control)
- Serum-free RPMI-1640 medium
- 6-well or 12-well tissue culture plates
- Ice-cold PBS
- Cell lysis buffer with protease and phosphatase inhibitors
- · BCA protein assay kit
- SDS-PAGE and Western Blotting reagents and equipment
- Primary antibodies: Rabbit anti-phospho-AKT (Ser473) and Rabbit anti-total AKT
- HRP-conjugated anti-rabbit secondary antibody
- · Chemiluminescent substrate

Procedure:

- Cell Seeding and Differentiation (Optional):
 - For undifferentiated monocytes, seed THP-1 cells at a density of 1 x 10⁶ cells/well in a 6-well plate.
 - To differentiate into macrophage-like cells, treat THP-1 cells with 20-50 ng/mL PMA for 48-72 hours.[5][6] After incubation, gently wash the adherent cells with pre-warmed PBS to remove PMA.
- Serum Starvation:
 - Prior to treatment, replace the culture medium with serum-free RPMI-1640 and incubate the cells for 3-4 hours to reduce basal levels of AKT phosphorylation.
- Inhibitor Treatment:



- Prepare serial dilutions of LAS191954 in serum-free RPMI-1640. Include a DMSO-only vehicle control.
- Add the diluted LAS191954 or vehicle to the appropriate wells and pre-incubate for 1-2 hours at 37°C.

M-CSF Stimulation:

- Stimulate the cells by adding M-CSF to each well at a final concentration of 20-50 ng/mL.
- Incubate for 5-15 minutes at 37°C. This short stimulation time is critical to capture the peak of AKT phosphorylation.

Cell Lysis:

- Immediately after stimulation, place the plate on ice and aspirate the medium.
- Wash the cells once with ice-cold PBS.
- \circ Add 100-150 μ L of ice-cold cell lysis buffer (containing protease and phosphatase inhibitors) to each well.
- Scrape the cells and transfer the lysate to a microfuge tube.
- Incubate on ice for 30 minutes, vortexing periodically.
- Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Protein Quantification and Western Blot:
 - Determine the protein concentration of the supernatant using a BCA protein assay.
 - Normalize protein concentrations and prepare samples for SDS-PAGE.
 - Load 20-30 μg of protein per lane, perform electrophoresis, and transfer the proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.



- Incubate the membrane with primary antibodies against phospho-AKT and total AKT overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Data Analysis:
 - Quantify the band intensities for phospho-AKT and total AKT.
 - Normalize the phospho-AKT signal to the total AKT signal for each sample.
 - Plot the normalized phospho-AKT levels against the concentration of LAS191954 and fit the data to a four-parameter logistic curve to determine the IC50 value.

Conclusion

This application note provides a detailed framework for assessing the cellular activity of the PI3K δ inhibitor **LAS191954**. The M-CSF-induced AKT phosphorylation assay in THP-1 cells is a robust and reproducible method to quantify the potency of PI3K δ inhibitors in a physiologically relevant context. The provided protocols can be adapted for the evaluation of other compounds targeting the PI3K δ pathway.

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